1-(Thiophen-2-ylmethyl)azetidin-3-amine
Overview
Description
The compound consists of an azetidine ring substituted with a thiophen-2-ylmethyl group, making it an intriguing subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-amine typically involves the following steps:
Synthetic Routes: The preparation of this compound often starts with the formation of the azetidine ring, followed by the introduction of the thiophen-2-ylmethyl group. Common synthetic routes include nucleophilic substitution reactions and cyclization processes.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves bulk manufacturing processes that ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(Thiophen-2-ylmethyl)azetidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The azetidine ring and thiophen-2-ylmethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and transition metal catalysts. The reactions are often carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)azetidin-3-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes, providing insights into the mechanisms of various biological functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with enhanced efficacy and reduced side effects.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes.
Pathways Involved: By interacting with these targets, this compound can affect signaling pathways, metabolic processes, and cellular functions, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-(Thiophen-2-ylmethyl)azetidin-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Thiophen-2-ylmethyl)pyrrolidine and 1-(Thiophen-2-ylmethyl)piperidine share structural similarities with this compound.
Uniqueness: The azetidine ring in this compound provides distinct chemical properties and reactivity compared to the pyrrolidine and piperidine analogs.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKGSNJJXAINAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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